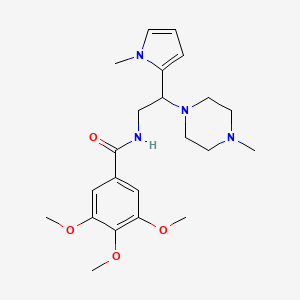

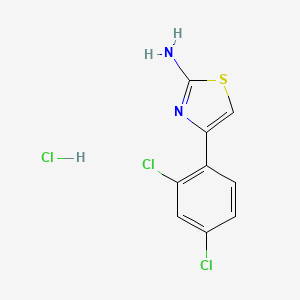

![molecular formula C22H22N4 B2457998 N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-81-5](/img/structure/B2457998.png)

N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzimidazole briged pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for cytotoxic potential .Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Activities

Compounds derived from enaminones, including those related to the pyrazolo[1,5-a]pyrimidine scaffold, have been synthesized and evaluated for their cytotoxic and antimicrobial effects. These compounds demonstrated inhibitory effects comparable to standard treatments against certain cancer cell lines and showed potential in antimicrobial applications (S. Riyadh, 2011).

Cognitive Impairment Treatment

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed, synthesized, and studied for their potential in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. One specific compound, identified through systematic optimizations, demonstrated significant potency and selectivity as a phosphodiesterase 1 (PDE1) inhibitor and is currently in Phase I clinical development for multiple indications, including cognitive impairments in schizophrenia and Alzheimer's disease (Peng Li et al., 2016).

Inhibitors of Phosphodiesterase

A series of 6-phenylpyrazolo[3,4-d]pyrimidones were synthesized and evaluated for their specificity as inhibitors of cGMP-specific phosphodiesterase (type V). These compounds showed promising enzymatic and cellular activity, alongside in vivo oral antihypertensive activity, indicating their potential in medical applications (B. Dumaitre & N. Dodic, 1996).

Anticancer and Anti-5-lipoxygenase Agents

Novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, demonstrating efficacy as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, showing promising results and potential for further development as therapeutic agents (A. Rahmouni et al., 2016).

Anti-Influenza Virus Activity

A study described a new route to synthesize benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, which showed remarkable activity against the avian influenza virus. These compounds were tested for their antiviral efficacy in vitro, with several demonstrating significant viral reduction (A. Hebishy et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-3-19-21(18-12-8-5-9-13-18)22-24-16(2)14-20(26(22)25-19)23-15-17-10-6-4-7-11-17/h4-14,23H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZWQQJTUMCGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

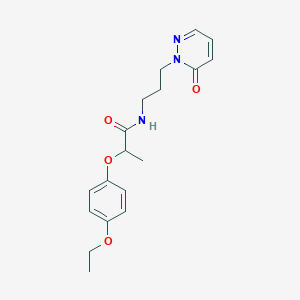

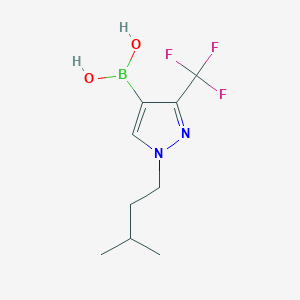

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)

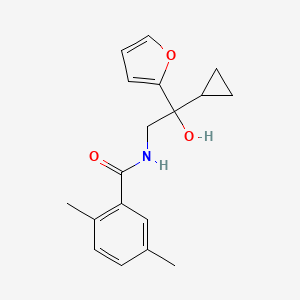

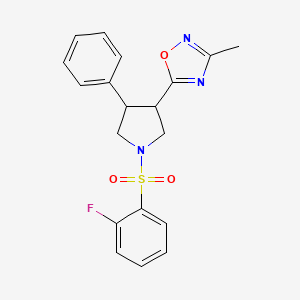

![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)

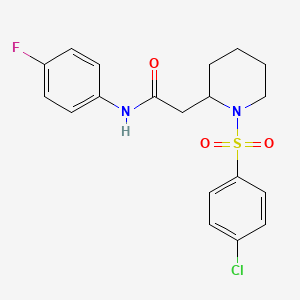

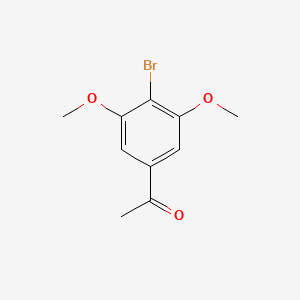

![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2457929.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2457930.png)

![3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2457933.png)